

Check Availability & Pricing

# Application Notes for Osilodrostat (LCI699) in Cushing's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Lcq908  |           |  |  |  |
| Cat. No.:            | B610185 | Get Quote |  |  |  |

#### Introduction

Osilodrostat, also known as LCI699, is a potent, orally active inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal steroidogenesis pathway responsible for the final step of cortisol synthesis.[1][2][3] It has been approved for the treatment of adult patients with endogenous Cushing's syndrome and specifically for Cushing's disease in individuals who are not candidates for pituitary surgery or for whom surgery has not been curative.[1][4] Cushing's disease, the most common cause of endogenous Cushing's syndrome, results from an ACTH-secreting pituitary adenoma leading to chronic hypercortisolism and significant morbidity.[2][4] [5] Osilodrostat offers a targeted medical therapy to control cortisol overproduction, thereby alleviating the multifaceted symptoms of the disease.[1][3]

#### Mechanism of Action

Osilodrostat exerts its therapeutic effect by competitively and reversibly inhibiting 11β-hydroxylase (CYP11B1) in the adrenal cortex.[6] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[1] By blocking this step, osilodrostat directly reduces cortisol production.[4] Additionally, osilodrostat inhibits aldosterone synthase (CYP11B2), which is involved in the synthesis of aldosterone.[1][3] This dual inhibition leads to a decrease in both cortisol and aldosterone levels. The reduction in cortisol levels can lead to a compensatory increase in ACTH secretion from the pituitary, which in turn can stimulate the accumulation of cortisol precursors and androgens.[1][7]

Applications in Cushing's Disease Research



Osilodrostat serves as a valuable tool for researchers and clinicians in the field of endocrinology and drug development for the following applications:

- Therapeutic Agent in Clinical Management: Osilodrostat is used as a primary or adjunctive medical therapy to normalize cortisol levels in patients with Cushing's disease.[4][8] It is particularly useful for patients with persistent or recurrent disease after pituitary surgery.[2][4]
- Pre-operative Treatment: It can be employed to rapidly control hypercortisolism in patients awaiting pituitary surgery, thereby improving their clinical condition and surgical outcomes.[1]
- Bridge Therapy: For patients who have undergone radiotherapy, osilodrostat can serve as a bridge therapy to control cortisol levels while awaiting the full effects of radiation.[1]
- Investigational Tool for Steroidogenesis: As a selective inhibitor, osilodrostat is a useful pharmacological tool to study the adrenal steroidogenesis pathway and the physiological consequences of acute and chronic cortisol deficiency in a controlled manner.
- Comparative Efficacy and Safety Studies: It is used in clinical trials to compare its efficacy and safety profile against other steroidogenesis inhibitors like metyrapone and ketoconazole.
   [1][9]

## **Quantitative Data Summary**

The efficacy of Osilodrostat in normalizing cortisol levels and improving clinical parameters in patients with Cushing's disease has been demonstrated in several clinical trials, most notably the LINC series of studies.

Table 1: Efficacy of Osilodrostat in Clinical Trials for Cushing's Disease



| Study  | Phase | Number of<br>Patients | Key<br>Efficacy<br>Endpoint                                                                                       | Results                                                                                        | Citation(s) |
|--------|-------|-----------------------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------|
| LINC 1 | II    | 12                    | Proportion of patients with mean UFC ≤ ULN at week 22                                                             | 78.9% of patients achieved a complete response (UFC ≤ ULN).                                    | [1]         |
| LINC 2 | II    | 19                    | Proportion of patients with complete or partial response at week 10                                               | 89.5% of patients showed overall control (complete or partial response).                       | [1]         |
| LINC 3 | III   | 137                   | Proportion of patients maintaining mUFC ≤ ULN at week 34 (8 weeks after randomization to osilodrostat or placebo) | 86.1% of patients on osilodrostat maintained a complete response compared to 29.4% on placebo. | [2]         |
| LINC 4 | III   | 73                    | Proportion of patients with mUFC ≤ ULN at week 12                                                                 | 77% of patients on osilodrostat achieved mUFC ≤ ULN compared to 8% on placebo.                 | [10]        |



UFC: Urinary Free Cortisol; mUFC: mean Urinary Free Cortisol; ULN: Upper Limit of Normal.

Table 2: In Vitro Inhibitory Activity of Osilodrostat

| Cell Line                              | Target Enzyme                               | IC50 (μM) | Comparator<br>IC50 (µM)                           | Citation(s) |
|----------------------------------------|---------------------------------------------|-----------|---------------------------------------------------|-------------|
| Human<br>Adrenocortical<br>HAC15 cells | 11β-hydroxylase<br>(Cortisol<br>production) | 0.0347    | Metyrapone:<br>0.0678,<br>Ketoconazole:<br>0.6210 | [1]         |
| Adrenocortical<br>H295R cells          | CYP11B1<br>(Cortisol<br>production)         | <0.05     | Metyrapone:<br>~0.5                               | [9]         |
| Adrenocortical<br>H295R cells          | CYP11B2<br>(Corticosterone<br>production)   | <0.05     | Metyrapone:<br>~0.5                               | [9]         |

IC50: Half-maximal inhibitory concentration.

# **Experimental Protocols**

1. Protocol for In Vitro Inhibition of Cortisol Production in H295R Cells

This protocol is designed to assess the inhibitory effect of osilodrostat on steroidogenesis in the human adrenocortical carcinoma cell line NCI-H295R, a well-established model for studying adrenal steroid biosynthesis.[11]

#### Materials:

- NCI-H295R cells
- DMEM/F-12 medium supplemented with bovine serum and other necessary supplements
- Osilodrostat
- Forskolin (to stimulate steroidogenesis)



- 96-well cell culture plates
- Cortisol ELISA kit[12][13]
- Cell viability assay kit (e.g., MTT or Crystal Violet)[9]

#### Procedure:

- Cell Culture: Culture H295R cells in supplemented DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Seed the H295R cells into 96-well plates at an appropriate density and allow them to adhere for 24-48 hours.
- Compound Treatment: Prepare serial dilutions of osilodrostat in culture medium. Remove the
  old medium from the cells and add the medium containing different concentrations of
  osilodrostat. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor
  like metyrapone).[9]
- Stimulation of Steroidogenesis: To stimulate cortisol production, add a final concentration of 10 μM forskolin to all wells except for the negative control wells.[14]
- Incubation: Incubate the plates for 24-72 hours at 37°C.[9]
- Supernatant Collection: After incubation, collect the cell culture supernatant for cortisol measurement.
- Cortisol Measurement: Quantify the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.[12][15]
- Cell Viability Assay: Assess the viability of the cells treated with osilodrostat using an MTT or Crystal Violet assay to rule out cytotoxicity-mediated effects.[9]
- Data Analysis: Calculate the percentage of cortisol inhibition for each osilodrostat concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[16]
- 2. Protocol for Quantification of Urinary Free Cortisol (UFC) in Clinical Samples



This protocol outlines the general steps for measuring UFC from 24-hour urine collections, a primary endpoint in many clinical trials for Cushing's disease.[5]

#### Materials:

- 24-hour urine collection containers
- Centrifuge
- Aliquot tubes
- Cortisol Immunoassay Kit (e.g., ELISA or other immunoassay platforms)[12]
- Spectrophotometer or plate reader

#### Procedure:

- Sample Collection: Collect a 24-hour urine sample from the patient in the provided container.
- Sample Processing: Measure the total volume of the 24-hour urine collection. Centrifuge an aliquot of the urine to remove any sediment.
- Sample Storage: Store the urine aliquots at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.[12]
- Cortisol Measurement:
  - Bring the urine samples and all assay reagents to room temperature.
  - Perform the cortisol immunoassay according to the kit manufacturer's protocol. This
    typically involves a competitive binding reaction where cortisol in the sample competes
    with a labeled cortisol conjugate for binding to a specific antibody.[12][15]
  - The amount of bound labeled cortisol is inversely proportional to the concentration of cortisol in the sample.
- Data Analysis:



- Generate a standard curve using the provided cortisol standards.
- Determine the cortisol concentration in the urine samples from the standard curve.
- Calculate the total 24-hour UFC excretion by multiplying the cortisol concentration by the total 24-hour urine volume.

## **Visualizations**



Click to download full resolution via product page

Caption: Osilodrostat's mechanism of action in the adrenal steroidogenesis pathway.





Click to download full resolution via product page

Caption: Workflow for in vitro assessment of Osilodrostat's inhibitory activity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osilodrostat for Cushing syndrome Australian Prescriber [australianprescriber.tg.org.au]
- 3. Osilodrostat oral tablets for adults with Cushing's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Osilodrostat in Cushing's Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osilodrostat for Cushing syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osilodrostat: A Novel Steroidogenesis Inhibitor to Treat Cushing's Disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. PMON163 Effect of Osilodrostat on Androgens and Adrenal Hormones in Patients With Cushing's Disease: Long-Term Findings From the Phase III, Prospective LINC 3 Study -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. arborassays.com [arborassays.com]
- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medimabs.com [medimabs.com]
- 16. benchchem.com [benchchem.com]



 To cite this document: BenchChem. [Application Notes for Osilodrostat (LCI699) in Cushing's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610185#lcq908-applications-in-specific-research-area]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com